molecular formula C17H18FN3O3 B12904633 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide CAS No. 380365-94-6

2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide

Cat. No.: B12904633
CAS No.: 380365-94-6
M. Wt: 331.34 g/mol
InChI Key: PRFFXHWBCUFYNA-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]pyrrole core fused with a hexahydrocyclic system, substituted at the 3-position with a carboxamide group linked to a 2-fluoro-4-methoxyphenyl moiety. Its synthesis involves a medicinal chemistry route optimized for scalability and efficiency, as detailed in Chemical Process Research . The 2-fluoro-4-methoxyphenyl group likely enhances target binding specificity and metabolic stability, while the hexahydrocyclic structure may influence conformational rigidity .

Properties

CAS No.

380365-94-6

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

IUPAC Name

2-amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxamide

InChI

InChI=1S/C17H18FN3O3/c1-24-9-6-7-11(10(18)8-9)21-17(23)15-14-12(20-16(15)19)4-2-3-5-13(14)22/h6-8,20H,2-5,19H2,1H3,(H,21,23)

InChI Key

PRFFXHWBCUFYNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(NC3=C2C(=O)CCCC3)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cycloheptapyrrole Ring: The initial step involves the construction of the cycloheptapyrrole ring system through a series of cyclization reactions.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the functionalized cycloheptapyrrole with the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds similar to 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that modifications in the structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Neuropharmacological Effects :
The compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems and provide protective benefits against neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis process can lead to derivatives with altered biological activities. For instance:

Derivative Biological Activity Reference
Compound AEnhanced anticancer
Compound BNeuroprotective

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.
  • Neuroprotection Research : Another study focused on the neuroprotective effects of this compound in animal models of Parkinson's disease. The findings demonstrated a reduction in neuroinflammation and improved motor function in treated subjects.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Hexahydroquinoline Cores

Evidence from the Iranian Journal of Pharmaceutical Research describes regioisomeric 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives designed as COX-2 inhibitors (Table 1) . These compounds share a hexahydrocyclic framework but differ in substituents and core heteroatom arrangement.

Table 1: Key Differences Between Target Compound and Hexahydroquinoline Analogues

Feature Target Compound Hexahydroquinoline Analogues
Core Structure Cyclohepta[b]pyrrole fused with hexahydro ring Hexahydroquinoline (benzene fused with piperidine ring)
Substituents 2-Fluoro-4-methoxyphenyl at C-3 C-2/C-4 phenyl groups (e.g., 4-F, 4-Cl, 4-OMe)
Synthesis Method Medicinal chemistry route (optimized for efficiency) Hansch condensation reaction
Biological Target Undisclosed (structural similarity suggests kinase or enzyme inhibition) Selective COX-2 inhibitors

The 2-fluoro-4-methoxyphenyl group may confer distinct electronic effects relative to simpler halogenated or methoxylated phenyl substituents in analogues.

Chromen-4-one Derivatives

Example 53 from patent literature () describes a chromen-4-one derivative with fluorophenyl substituents and a pyrazolo[3,4-d]pyrimidine group . While structurally distinct, this compound shares functional motifs:

  • Fluorinated aromatic groups : Both compounds utilize fluorine to modulate lipophilicity and metabolic stability.

However, the chromen-4-one core introduces planar aromaticity, contrasting with the saturated hexahydrocyclohepta[b]pyrrole system. This difference likely impacts solubility and membrane permeability.

Hexahydroquinoline Carbonitrile Analogues

lists a hexahydroquinoline derivative (CAS 441783-41-1) with a carbonitrile group and 2-methyl-5-nitrophenyl substituent . Key comparisons include:

  • Electron-withdrawing groups : The carbonitrile in CAS 441783-41-1 vs. the carboxamide in the target compound may influence electronic distribution and hydrogen-bonding capacity.
  • Synthetic Complexity: The target compound’s seven-membered ring system likely requires more intricate synthetic steps compared to the six-membered hexahydroquinoline.

Research Findings and Mechanistic Insights

  • Synthetic Efficiency: The target compound’s synthesis emphasizes process optimization, contrasting with the multi-step routes for hexahydroquinoline analogues vs. .
  • Structure-Activity Relationships (SAR): Fluorine placement (e.g., 2-fluoro in the target vs. 4-F in hexahydroquinolines) may differentially affect target binding . Methoxy groups in both compounds enhance solubility but may reduce metabolic oxidation susceptibility compared to halogenated analogues.

Biological Activity

The compound 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide (CAS Number: 380365-94-6) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. Its molecular formula is C17H18FN3O3C_{17}H_{18}FN_{3}O_{3}, with a molecular weight of approximately 329.34 g/mol. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a cycloheptapyrrole core , which is known for its diverse biological activities. The presence of both an amino group and a carboxamide moiety enhances its solubility and reactivity, making it a versatile candidate for various pharmacological applications.

Property Value
Molecular FormulaC₁₇H₁₈FN₃O₃
Molecular Weight329.34 g/mol
CAS Number380365-94-6
StructureCycloheptapyrrole core

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing ring-closing metathesis or other cyclization techniques to form the cycloheptapyrrole structure.
  • Functional Group Modifications : Altering the amino and carboxamide groups to enhance biological activity or alter pharmacokinetic properties.

These synthetic routes require precise control over reaction conditions to optimize yield and purity.

Anticancer Properties

Research indicates that compounds with similar structures to 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-cycloheptapyrroles exhibit significant anticancer activity. For instance, studies have shown that pyrrole derivatives can act as potent inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Pyrrole-based compounds have also been noted for their antimicrobial properties. Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neuropharmacological Effects

The cycloheptapyrrole structure has been associated with neuropharmacological effects, including anxiolytic and antipsychotic activities. Compounds with similar frameworks have been evaluated for their ability to modulate neurotransmitter systems, particularly dopamine receptors .

Case Studies

  • Anticancer Activity : A study conducted on a series of pyrrole derivatives found that compounds similar to 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-cycloheptapyrroles exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Efficacy : In vitro tests on related compounds showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting that modifications to the pyrrole core could enhance antimicrobial potency .
  • Neuropharmacological Screening : Research highlighted the potential of cycloheptapyrrole derivatives in modulating dopaminergic pathways, which could lead to therapeutic applications in treating disorders such as schizophrenia and depression .

Q & A

Basic Research Questions

How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization should begin with reaction parameter screening using statistical design of experiments (DoE), such as factorial designs or response surface methodology, to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce experimental runs while isolating key factors influencing cyclization efficiency in the hexahydrocyclohepta[b]pyrrole core . Quantum chemical calculations (e.g., DFT) may predict transition states to guide solvent selection, as seen in analogous carboxamide syntheses . Post-synthesis, chromatographic purification (e.g., preparative HPLC with C18 columns) and crystallization (using mixed solvents like ethanol/water) can enhance purity .

What analytical techniques are most reliable for characterizing its structural conformation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm regiochemistry, particularly for the fluorophenyl and methoxy substituents. NOESY experiments resolve spatial proximity in the hexahydrocycloheptane ring .
  • X-ray Crystallography : Single-crystal analysis validates stereochemistry, as demonstrated for structurally similar pyrrolidinecarboxamides .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

How can its solubility and stability be assessed under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask or HPLC-UV methods in buffers (pH 1.2–7.4) with surfactants (e.g., Tween 80) to mimic gastrointestinal or plasma conditions .
  • Stability : Conduct forced degradation studies (heat, light, oxidation) monitored by LC-MS to identify degradation pathways. For hydrolytic stability, incubate in simulated gastric/intestinal fluids .

Advanced Research Questions

What computational strategies can predict its target binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the fluorophenyl and carboxamide moieties, which often mediate hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding pocket residence time .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with substituent variations (e.g., methoxy vs. ethoxy) to optimize selectivity .

How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the 2-fluoro-4-methoxyphenyl group (e.g., halogen replacement, alkyl/aryl extensions) and evaluate bioactivity .
  • Pharmacophore Modeling : Generate 3D pharmacophores using Discovery Studio to identify critical features (e.g., hydrogen bond acceptors in the carboxamide group) .
  • In Vitro Screening : Test analogs against disease-relevant targets (e.g., cancer cell lines, enzyme panels) and correlate activity with electronic (Hammett σ) or steric (Taft EsE_s) parameters .

How should contradictory data between computational predictions and experimental bioactivity be resolved?

Methodological Answer:

  • Re-evaluate Computational Models : Check force field accuracy (e.g., AMBER vs. CHARMM) and solvent models. For discrepancies in binding modes, perform crystallographic validation .
  • Experimental Replication : Confirm bioactivity under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay artifacts .
  • Data Integration : Apply machine learning (e.g., random forests) to harmonize datasets, prioritizing descriptors like logP, polar surface area, and ligand efficiency .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings involving the fluorophenyl group .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate purity in real time .

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